molecular formula C10H9BrN2O B13006134 5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile

5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B13006134
M. Wt: 253.09 g/mol
InChI Key: PDGNBLRERZEOJF-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile is a halogenated dihydropyridine derivative characterized by a bromine atom at position 5, a cyclopropylmethyl group at position 1, a ketone at position 4, and a cyano group at position 3. Its molecular formula is inferred as C₁₀H₁₀BrN₂O (based on structural analogs like 5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile, C₈H₇BrN₂O ), with a molecular weight of approximately 277.11 g/mol.

The bromine atom at position 5 contributes to electrophilic reactivity and increased lipophilicity, while the cyano group at position 3 enables participation in nucleophilic additions or cyclization reactions. This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric and electronic properties are critical .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

5-bromo-1-(cyclopropylmethyl)-4-oxopyridine-3-carbonitrile

InChI

InChI=1S/C10H9BrN2O/c11-9-6-13(4-7-1-2-7)5-8(3-12)10(9)14/h5-7H,1-2,4H2

InChI Key

PDGNBLRERZEOJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C(=O)C(=C2)Br)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated precursor with a cyclopropylmethylamine and a nitrile source under acidic or basic conditions can lead to the formation of the desired compound. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with calcium channels, similar to other dihydropyridines, affecting cellular calcium levels and influencing various physiological processes.

Comparison with Similar Compounds

Key Insights :

  • The cyclopropylmethyl group offers a balance between rigidity and lipophilicity, making it advantageous for interactions with hydrophobic binding pockets.
  • Ethyl and 2-methoxyethyl groups provide synthetic flexibility but may reduce target specificity compared to bulkier substituents .

Halogen Effects at Position 5

Halogen substitution at position 5 modulates reactivity and bioactivity:

Compound Halogen (Position 5) Molecular Weight (g/mol) Reactivity & Lipophilicity
5-Bromo-1-(cyclopropylmethyl)-4-oxo-... Br ~277.11 High lipophilicity; participates in Suzuki couplings
5-Chloro-1,4-dimethyl-2-oxo-... Cl 182.62 Moderate reactivity; lower lipophilicity than Br analogs
5-Fluoro-1,4-dimethyl-2-oxo-... F 166.14 Electron-withdrawing effects; enhanced metabolic stability
5-Iodo-1,4-dimethyl-2-oxo-... I 274.06 Highest reactivity in nucleophilic substitutions

Key Insights :

  • Bromine provides a optimal balance between lipophilicity and reactivity, making it suitable for drug candidates requiring prolonged bioavailability.
  • Iodo analogs, while highly reactive, may face stability challenges in biological systems .

Functional Group Variations at Position 3

Compound Functional Group (Position 3) Key Applications
5-Bromo-1-(cyclopropylmethyl)-4-oxo-... Cyano (-CN) Facilitates hydrogen bonding; precursor for carboxamide derivatives
5-Bromo-1,4,6-trimethyl-2-oxo-... Carboxylic Acid (-COOH) Ionic interactions with biological targets; improved solubility

Key Insights :

  • Cyano groups are advantageous for synthesizing carboxamide derivatives with enhanced receptor affinity (e.g., cannabinoid receptor ligands ).
  • Carboxylic acid derivatives exhibit better aqueous solubility but may require prodrug strategies for membrane permeability .

Biological Activity

5-Bromo-1-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile is a synthetic compound belonging to the dihydropyridine class, which is known for its diverse pharmacological properties. This compound exhibits a unique structure characterized by a bromine atom, a cyclopropylmethyl group, and a carbonitrile functional group, contributing to its potential biological activities. It has garnered attention in medicinal chemistry for its possible applications in treating various diseases, particularly cardiovascular conditions and cancer.

  • Molecular Formula : C12H12BrN3O
  • Molecular Weight : Approximately 298.15 g/mol
  • CAS Number : 1779122-60-9

The structural features of this compound allow for various chemical interactions, making it a subject of interest for further functionalization and biological evaluation.

Pharmacological Significance

Dihydropyridines are primarily recognized for their calcium channel blocking activity , which is crucial in managing hypertension and other cardiovascular diseases. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Properties : Initial evaluations indicate potential anti-cancer effects, although comprehensive studies are required to validate these findings.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting its utility in treating inflammatory disorders.

Research indicates that this compound may interact with various biological targets, including calcium channels and neurotransmitter receptors. Interaction studies reveal that it may modulate receptor activity or enzyme functions, which could underpin its therapeutic effects.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several dihydropyridine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action was hypothesized to involve the inhibition of key bacterial enzymes.

CompoundAntibacterial Activity (Pa-Pi value)Mechanism
This compound0.577Inhibition of Enoyl-[acyl-carrier-protein] reductase

Molecular Docking Studies

Molecular docking studies have been conducted to predict binding affinities of the compound with various biological targets. These studies have shown promising results, indicating strong interactions with calcium channels and potential inhibitory effects on kinases involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
5-Bromo-2-(cyclopropylmethyl)-4-oxo-1,4-dihydropyridineSimilar dihydropyridine coreDifferent substitution pattern
5-Chloro-1-(cyclopentylmethyl)-4-oxo-1,4-dihydropyridineChlorine substitution instead of bromineAltered reactivity profile
6-Methyl-1-(cyclobutylmethyl)-4-oxo-1,4-dihydropyridineMethyl group at position 6Potentially different biological activity

The distinct combination of functional groups in this compound enhances its reactivity and biological activity compared to its analogs.

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